1-tert-butyl-N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazole-4-carboxamide
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Overview
Description
1-tert-butyl-N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with a tert-butyl group, a dimethyl group, and a pyridinyl-substituted oxolane ring
Preparation Methods
The synthesis of 1-tert-butyl-N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides or tert-butyl alcohols under acidic or basic conditions.
Attachment of the pyridinyl-substituted oxolane ring: This can be accomplished through nucleophilic substitution reactions, where the oxolane ring is introduced via a suitable leaving group on the pyrazole ring.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-tert-butyl-N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-tert-butyl-N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl-N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-tert-butyl-N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-tert-butyl-3-methylpyrazole-4-carboxamide: This compound lacks the pyridinyl-substituted oxolane ring, making it less complex and potentially less versatile in its applications.
N-tert-butyl-5-methylpyrazole-4-carboxamide: This compound has a similar structure but differs in the position and number of methyl groups, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-tert-butyl-N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-13-15(12-21-23(13)19(2,3)4)18(24)22(5)16-8-10-25-17(16)14-7-6-9-20-11-14/h6-7,9,11-12,16-17H,8,10H2,1-5H3/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGLQMHTXMFZFM-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)(C)C)C(=O)N(C)C2CCOC2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C(C)(C)C)C(=O)N(C)[C@H]2CCO[C@@H]2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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